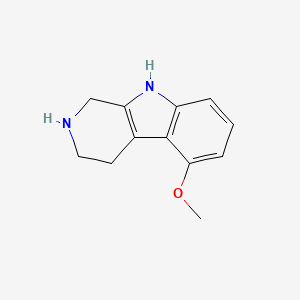
5-Methoxytryptoline
Descripción general
Descripción
5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It has been shown to occur naturally in the body in low levels . It is biosynthesized via the deacetylation of melatonin in the pineal gland .
Synthesis Analysis
While specific synthesis methods for 5-Methoxytryptoline were not found in the search results, it is known that it is biosynthesized via the deacetylation of melatonin in the pineal gland .Molecular Structure Analysis
The molecular formula of 5-Methoxytryptoline is C11H14N2O . The molar mass is 190.246 g·mol−1 . The IUPAC name is 2-(5-Methoxy-1H-indol-3-yl)ethanamine .Chemical Reactions Analysis
5-MT acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxytryptoline include a molecular formula of C11H14N2O and a molar mass of 190.246 g·mol−1 .Aplicaciones Científicas De Investigación
Interaction with Serotonin Transporters
5-Methoxytryptoline has been identified as a potent inhibitor of [3H]‐imipramine binding to membranes from the cerebral cortex and platelets, suggesting its role as a competitive endogenous ligand modulating serotonin (5-HT) transport. The substance exhibits high levels particularly in the human pineal gland and inhibits 5-HT uptake, implying a significant interaction with the serotonin transporter complex (Segonzac, Schoemaker, Tateishi, & Langer, 1985).
Behavioral and Electrochemical Effects
Intraventricular administration of 5-methoxytryptoline in rats has shown to cause dose-dependent desynchronization in electrocortical activity and behavioral stimulation. These effects suggest the compound's influence on the central nervous system, particularly in modulating brain function (Nisticó, De Sarro, & Langer, 1987).
Endocrine Implications
Research indicates that 5-methoxytryptoline can influence endocrine parameters. In rats, it has been shown to affect the circulating levels of hormones like prolactin, growth hormone, and luteinizing hormone, suggesting a role in modulating anterior pituitary function (Rovescalli, Brunello, & Racagni, 1987).
Platelet Aggregation and Monoamine Metabolism
Studies have revealed that 5-methoxytryptoline acts as a competitive inhibitor of monoamine oxidase, particularly affecting serotonin metabolism. It also demonstrates an inhibitory effect on platelet aggregation induced by serotonin and epinephrine, suggesting its influence on platelet function and monoamine metabolism (Youdim & Oppenheim, 1981).
Influence on 5-HT Receptors
5-Methoxytryptamine, related to 5-methoxytryptoline, has been studied for its effect on 5-HT receptors, particularly in the gastrointestinal tract. It has been shown to induce contractile responses in rat stomach fundus strips through interaction with these receptors, providing insights into its potential role in gastrointestinal functions (Amemiya, Hatta, Takemura, & Ohshika, 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184522 | |
| Record name | 5-Methoxytryptoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxytryptoline | |
CAS RN |
30439-19-1 | |
| Record name | 5-Methoxytryptoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1209019.png)

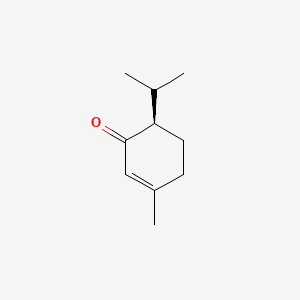
![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1209023.png)

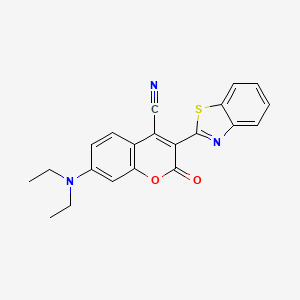
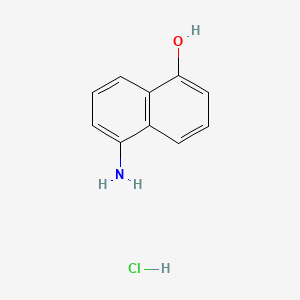
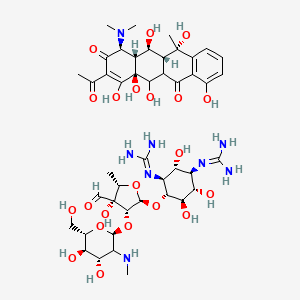


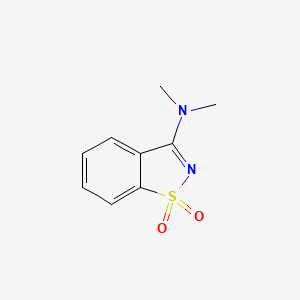
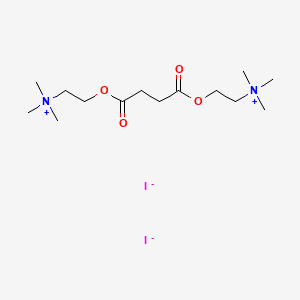

![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1209042.png)